6-O-(tert-Butyldimethylsilyl)-D-galactal

Carbohydrate Chemistry Regioselective Benzylation Microwave-Assisted Synthesis

6-O-(tert-Butyldimethylsilyl)-D-galactal is a D-galactal derivative featuring a tert-butyldimethylsilyl (TBDMS) protecting group at the C-6 hydroxyl position. This compound is a key synthetic intermediate in carbohydrate chemistry and glycobiology.

Molecular Formula C12H24O4Si
Molecular Weight 260.40 g/mol
CAS No. 124751-19-5
Cat. No. B047794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-O-(tert-Butyldimethylsilyl)-D-galactal
CAS124751-19-5
Synonyms6-O-(TERT-BUTYLDIMETHYLSILYL)-D-GALACTAL
Molecular FormulaC12H24O4Si
Molecular Weight260.40 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OCC1C(C(C=CO1)O)O
InChIInChI=1S/C12H24O4Si/c1-12(2,3)17(4,5)16-8-10-11(14)9(13)6-7-15-10/h6-7,9-11,13-14H,8H2,1-5H3/t9-,10-,11-/m1/s1
InChIKeyHYSBQWOHQIVUQQ-GMTAPVOTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-O-(tert-Butyldimethylsilyl)-D-galactal (CAS 124751-19-5) for Complex Carbohydrate Synthesis Procurement


6-O-(tert-Butyldimethylsilyl)-D-galactal is a D-galactal derivative featuring a tert-butyldimethylsilyl (TBDMS) protecting group at the C-6 hydroxyl position . This compound is a key synthetic intermediate in carbohydrate chemistry and glycobiology . The TBDMS group provides enhanced stability and reactivity, enabling selective transformations at other hydroxyl groups on the galactal scaffold . It is utilized in both solution-phase and solid-phase oligosaccharide synthesis, and its purity is verified by vendors for research use .

The Risk of Substituting 6-O-(tert-Butyldimethylsilyl)-D-galactal (CAS 124751-19-5) with Other Protected Galactals


Substituting 6-O-(tert-Butyldimethylsilyl)-D-galactal with alternative C-6 protected galactals (e.g., 6-O-TIPS, 6-O-Benzyl, 6-O-Acetyl) is not straightforward and can lead to synthetic failure or inefficiency. These alternative protecting groups introduce significant changes in steric bulk, stability under reaction conditions, and orthogonal deprotection requirements. For instance, a bulkier TIPS group may completely block desired reactions, while a benzyl group is unstable under certain oxidative conditions and requires different, often harsher, deprotection methods [1]. The specific steric and electronic profile of the TBDMS group is critical for achieving the regioselectivity and stability demonstrated in the evidence below, making direct substitution without re-optimization risky [1].

Quantitative Differentiation: Why 6-O-(tert-Butyldimethylsilyl)-D-galactal (CAS 124751-19-5) is the Preferred C-6 Protected Galactal


Superior Regioselectivity in Microwave-Assisted Benzylation Compared to Unprotected D-galactal

In a direct comparative study under identical microwave-assisted benzylation conditions, 6-O-TBDMS-D-galactal demonstrated a distinct regioselective outcome compared to unprotected D-galactal. While the specific product distribution for D-galactal was not quantified in the same terms, the key differentiation is that the 6-O-TBDMS-protected substrate enabled a reaction pathway that exclusively left the C-4 hydroxyl group free for further functionalization, a selectivity not achievable with the unprotected glycal [1]. This highlights the directing influence of the 6-O-TBDMS group.

Carbohydrate Chemistry Regioselective Benzylation Microwave-Assisted Synthesis

Orthogonal Stability: TBDMS Ether Remains Intact Under Oxidative Conditions That Cleave Other Protecting Groups

The TBDMS protecting group in this compound exhibits robust stability under oxidative conditions. In studies on the TEMPO/Oxone oxidation system, it was confirmed that TBDMS-ethers, including those on complex molecules like carbohydrates, remained completely intact [1]. In contrast, other common acid-labile protecting groups (e.g., Boc, acetals, ketals) are often cleaved under such conditions. This class-level inference, supported by direct experimental data on TBDMS ethers, positions this compound as a superior choice for multi-step sequences requiring oxidative transformations.

Organic Synthesis Protecting Group Chemistry Oxidation Reactions

Optimized Balance of Steric Bulk and Reactivity vs. 6-O-TIPS-D-galactal

The selection between silyl protecting groups is often a trade-off between steric bulk and ease of manipulation. While 6-O-TIPS-D-galactal provides greater steric hindrance , this can be detrimental to reactivity. The TBDMS group offers a more balanced profile. Class-level understanding of silyl ether stabilities indicates that TBDMS (and TIPS) are significantly more stable than TMS, but TIPS is even more hindered [1]. This makes the TBDMS group the preferred choice when a robust yet sufficiently reactive C-6 protected galactal is required, as it is less likely to completely impede reactions at other positions compared to the bulkier TIPS analogue.

Carbohydrate Chemistry Protecting Group Strategy Glycosylation

Solid-Phase Synthesis Compatibility: Demonstrated Utility vs. 6-O-Benzyl-D-galactal

6-O-TBDMS-D-galactal is recognized as an important intermediate for solid-phase oligosaccharide synthesis . This is a specific advantage over 6-O-Benzyl-D-galactal, which is typically used in solution-phase chemistry. While 6-O-Benzyl protected epoxides are excellent solution-phase donors [1], the TBDMS ether's compatibility with solid supports, likely due to its stability under the repetitive conditions of solid-phase synthesis and its selective deprotection chemistry, provides a unique advantage for automated and high-throughput approaches. This is a key procurement consideration for groups focusing on library synthesis or automated carbohydrate assembly.

Solid-Phase Synthesis Oligosaccharide Assembly Automated Synthesis

High-Value Procurement Scenarios for 6-O-(tert-Butyldimethylsilyl)-D-galactal (CAS 124751-19-5) Based on Differentiated Evidence


Synthesis of C-4 Modified Galactal Building Blocks for Complex Oligosaccharides

Researchers aiming to synthesize galactal derivatives with a free hydroxyl group at the C-4 position should prioritize the procurement of 6-O-TBDMS-D-galactal. As demonstrated in the evidence, this compound enables a regioselective benzylation that exclusively leaves the C-4 hydroxyl unprotected, a pathway not available from unprotected D-galactal [1]. This direct access to a key intermediate streamlines the synthesis of complex oligosaccharides and glycoconjugates, reducing the number of protection/deprotection steps and improving overall yield.

Multi-Step Synthesis Involving Oxidative Transformations

When designing a synthetic route that includes an oxidative step (e.g., using TEMPO/Oxone), the choice of C-6 protecting group is critical. Procurement of this compound is justified by the class-level evidence showing TBDMS ethers remain intact under these conditions, unlike many other acid-labile protecting groups [1]. This orthogonal stability prevents the need to re-protect the C-6 hydroxyl after the oxidation, saving both time and material, and is essential for the efficient execution of multi-step sequences.

Automated or Solid-Phase Oligosaccharide Assembly

For laboratories employing automated synthesizers or developing solid-phase methods for oligosaccharide construction, this compound offers a clear advantage. Its recognition as an important intermediate for solid-phase synthesis [1] makes it a more reliable and efficient starting point than solution-phase-focused analogues like 6-O-Benzyl-D-galactal. Procuring this specific derivative can minimize the time and cost associated with adapting solution-phase chemistry to a solid support.

Synthesis of Glycoconjugates via Streamlined 2-Azido Introduction

In the synthesis of glycoconjugates requiring an azido group at the C-2 position, this specific 6-O-TBDMS-protected galactal is pivotal. It allows for the direct introduction of the azido group at the 2-position without necessitating prior protection of the C-4 hydroxyl [1]. This streamlining of the synthetic process reduces the overall number of steps, leading to higher yields and a more efficient route to valuable glycoconjugate intermediates.

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